Cas no 10122-07-3 ([1,1'-Biphenyl]-4,4'-dicarboximidamide,N4,N4'-bis[4-[imino(methylamino)methyl]phenyl]-, hydrochloride (1:4))
10122-07-3 structure
Product Name:[1,1'-Biphenyl]-4,4'-dicarboximidamide,N4,N4'-bis[4-[imino(methylamino)methyl]phenyl]-, hydrochloride (1:4)
Numero CAS:10122-07-3
MF:C30H31ClN8
MW:539.073744058609
CID:146601
PubChem ID:54605955
Update Time:2025-04-19
[1,1'-Biphenyl]-4,4'-dicarboximidamide,N4,N4'-bis[4-[imino(methylamino)methyl]phenyl]-, hydrochloride (1:4) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-4,4'-dicarboximidamide,N4,N4'-bis[4-[imino(methylamino)methyl]phenyl]-, hydrochloride (1:4)
- N'-[4-(N'-methylcarbamimidoyl)phenyl]-4-[4-[N'-[4-(N'-methylcarbamimidoyl)phenyl]carbamimidoyl]phenyl]benzenecarboximidamide,hydrochloride
- [1,4'-dicarboximidamide, N,N''-bis[4-[imino-(methylamino)methyl]phenyl]-, tetrahydrochloride
- 4, N,N''-bis[p-(methylamidino)phenyl]-, tetrahydrochloride
- NSC77883
- NSC-77883
- N'~4~,N'~4'~-Bis[4-(N'-methylcarbamimidoyl)phenyl][1,1'-biphenyl]-4,4'-dicarboximidamide--hydrogen chloride (1/1)
- DTXSID00714175
- 10122-07-3
-
- Inchi: 1S/C30H30N8.ClH/c1-35-27(31)21-11-15-25(16-12-21)37-29(33)23-7-3-19(4-8-23)20-5-9-24(10-6-20)30(34)38-26-17-13-22(14-18-26)28(32)36-2;/h3-18H,1-2H3,(H2,31,35)(H2,32,36)(H2,33,37)(H2,34,38);1H
- Chiave InChI: CFKHZFVAAWSCPW-UHFFFAOYSA-N
- Sorrisi: Cl.N(/C1C=CC(/C(=N/C)/N)=CC=1)=C(\C1C=CC(=CC=1)C1C=CC(/C(/N)=N/C2C=CC(/C(=N/C)/N)=CC=2)=CC=1)/N
Proprietà calcolate
- Massa esatta: 538.23600
- Massa monoisotopica: 537.228196
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 39
- Conta legami ruotabili: 7
- Complessità: 789
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 154
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 756°C at 760 mmHg
- Punto di infiammabilità: 411°C
- Indice di rifrazione: 1.663
- PSA: 143.52000
- LogP: 7.44680
[1,1'-Biphenyl]-4,4'-dicarboximidamide,N4,N4'-bis[4-[imino(methylamino)methyl]phenyl]-, hydrochloride (1:4) Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
10122-07-3 ([1,1'-Biphenyl]-4,4'-dicarboximidamide,N4,N4'-bis[4-[imino(methylamino)methyl]phenyl]-, hydrochloride (1:4)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso